![molecular formula C28H24ClN7O B2388834 N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-34-5](/img/no-structure.png)

N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

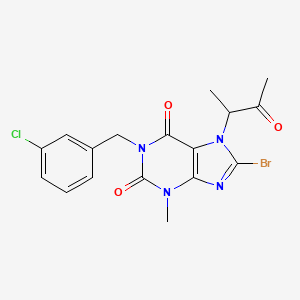

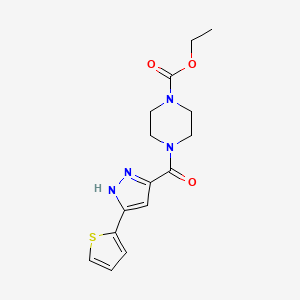

The compound is a complex organic molecule that contains several functional groups, including an amide group (N-C=O), a triazoloquinazolin group, and a chlorophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Applications De Recherche Scientifique

H1-Antihistaminic Agents

Research has explored the synthesis and pharmacological investigation of novel triazoloquinazolinones and related compounds as a new class of H1-antihistaminic agents. These compounds were synthesized through innovative routes and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, one study presented a series of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, with certain compounds emerging as highly potent and offering a basis for developing new H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).

Anticancer Activity

Another area of research involves the synthesis and evaluation of triazoloquinazolinones and their derivatives for anticancer activity. Compounds based on this structure have been tested across various human tumor cell lines, showing selective influence and promising anticancer potential. For instance, derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, including quinazolinone scaffolds, were investigated for their effects on ovarian and lung cancer cell lines, exhibiting significant activity and lower toxicity compared to traditional chemotherapy agents (Pokhodylo et al., 2020).

Antimicrobial and Nematicidal Agents

Research has also explored the antimicrobial and nematicidal properties of triazoloquinazolinone derivatives. A series of compounds were synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as nematodes, showing significant antimicrobial and nematicidal properties. This suggests potential applications in developing new antimicrobial agents (Reddy et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound “N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide” contains a 1,2,4-triazole moiety, which is often found in compounds with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors

Mode of Action

Compounds containing a 1,2,4-triazole moiety often interact with their targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of this core .

Biochemical Pathways

Without specific information on the compound “N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been shown to have inhibitory activities toward c-met/vegfr-2 kinases .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride", "2-(4-chlorophenyl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanoyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Add 2-(4-chlorophenyl)ethylamine to the solution and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a solid." ] } | |

Numéro CAS |

902445-34-5 |

Formule moléculaire |

C28H24ClN7O |

Poids moléculaire |

510 |

Nom IUPAC |

N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C28H24ClN7O/c29-21-15-13-19(14-16-21)17-18-30-25(37)12-6-11-24-32-33-28-35(24)23-10-5-4-9-22(23)27-31-26(34-36(27)28)20-7-2-1-3-8-20/h1-5,7-10,13-16H,6,11-12,17-18H2,(H,30,37) |

Clé InChI |

GLTIZUVRURXACN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCCC6=CC=C(C=C6)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)

![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)